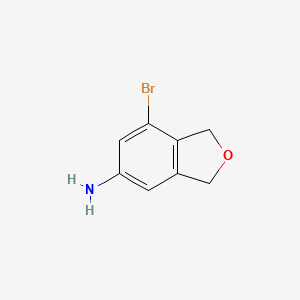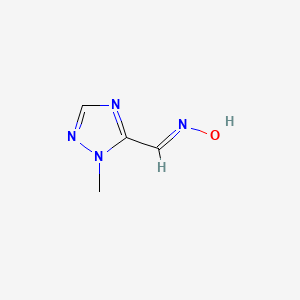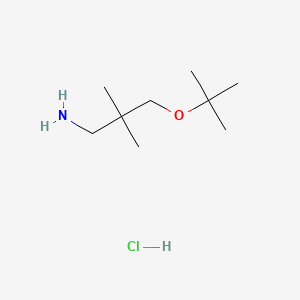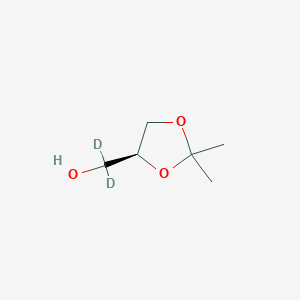
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Industry: The compound is used in the synthesis of other deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d1: A partially deuterated version with one deuterium atom.
Uniqueness
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is unique due to its fully deuterated methanol group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium also enhances the compound’s stability and alters its chemical reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2 |
Clave InChI |
RNVYQYLELCKWAN-YVKXTFNSSA-N |
SMILES isomérico |
[2H]C([2H])([C@H]1COC(O1)(C)C)O |
SMILES canónico |
CC1(OCC(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
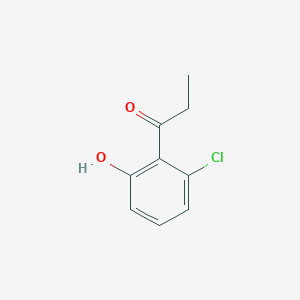
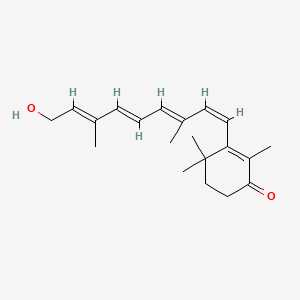

![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
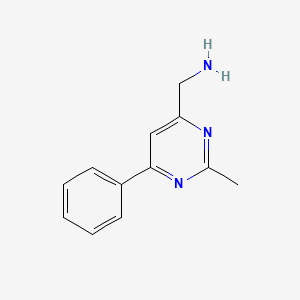
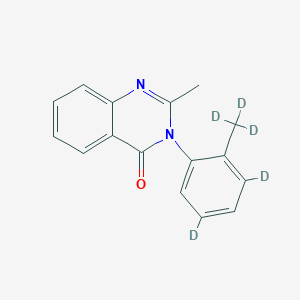
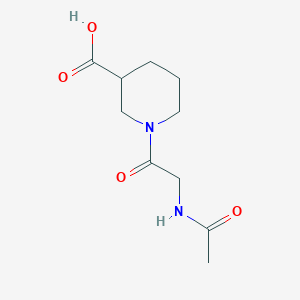
![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)
